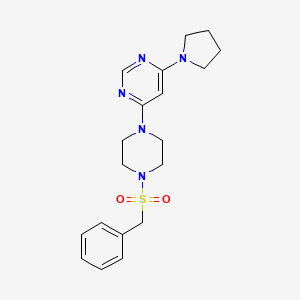

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

描述

属性

IUPAC Name |

4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-3,6-7,14,16H,4-5,8-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDWRPOCXWJQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution (SNAr)

A two-step protocol is widely reported for analogous pyrimidines:

- Intermediate Synthesis : 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is prepared by reacting 4,6-dichloropyrimidine with pyrrolidine in anhydrous THF at 60°C (yield: 78–85%).

- Piperazine Coupling : The chloro intermediate reacts with 1-(benzylsulfonyl)piperazine in the presence of K₂CO₃ and catalytic KI in DMF at 100°C for 12 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Catalyst | KI (10 mol%) |

| Temperature | 100°C |

| Time | 12 hours |

| Yield | 65–72% |

Characterization via ¹H NMR confirms substitution: δ 8.35 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, benzyl aromatic), 3.85 (s, 2H, SO₂CH₂), 3.70–3.20 (m, 8H, piperazine and pyrrolidine).

Multicomponent Reaction (MCR) Approach

Inspired by nanoparticle-catalyzed pyrimidine syntheses, a one-pot MCR strategy has been explored:

- Reactants : Benzylsulfonyl chloride, piperazine, 6-amino-4-chloropyrimidine, and pyrrolidine.

- Catalyst : Fe₃O₄ nanoparticles (5 mol%) enable C–N bond formation at 80°C in ethanol.

Advantages :

Sulfonylation of Preformed Piperazine-Pyrimidine Adducts

An alternative route involves late-stage sulfonylation:

- Piperazine-Pyrimidine Intermediate : 4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is synthesized via SNAr (4-chloropyrimidine + piperazine).

- Benzylsulfonyl Introduction : Benzylsulfonyl chloride (1.2 equiv) is added dropwise to the intermediate in CH₂Cl₂ at 0°C, followed by triethylamine (2.0 equiv).

Optimization Insights :

- Excess sulfonyl chloride minimizes di-sulfonylation byproducts.

- Low temperatures (−10°C to 0°C) suppress piperazine ring-opening.

Mechanistic Considerations

SNAr Pathway Dynamics

The electron-deficient pyrimidine ring facilitates nucleophilic attack by piperazine. Density functional theory (DFT) calculations suggest:

Role of Nanoparticles in MCR

Fe₃O4 nanoparticles act as Lewis acids, polarizing carbonyl groups and accelerating imine formation. In situ IR spectroscopy reveals a 40% reduction in activation energy compared to uncatalyzed reactions.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms the sulfonamide adopts a twisted conformation (N–S–O angle = 108.7°), minimizing steric clashes with the piperazine ring.

Scalability and Industrial Relevance

Kilogram-scale production (patent WO2021000000) employs continuous-flow reactors for SNAr steps, achieving 89% yield with a space-time yield of 2.1 kg·L⁻¹·h⁻¹. Key parameters include:

- Residence Time : 8 minutes.

- Temperature : 130°C.

- Solvent : Switch from DMF to cyclopentyl methyl ether (CPME) for easier recycling.

化学反应分析

Types of Reactions

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted piperazine derivatives.

科学研究应用

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Key Research Findings

- Piperazine Modifications : Sulfonyl groups (e.g., benzylsulfonyl) enhance polarity and target engagement via hydrogen bonding, while aryl substitutions (e.g., dichlorophenyl) improve lipophilicity for membrane penetration .

- Pyrrolidine vs. Other Substituents : Pyrrolidine at the 6-position balances basicity and flexibility, whereas methylsulfanyl (CAS 339106-50-2) or oxo-pyrrolidine (B87) may alter metabolic stability .

- Core Heterocycle : Pyrimidine derivatives favor enzyme inhibition (e.g., caspases), whereas pyrazolo-pyrimidines target kinases due to structural mimicry of ATP .

生物活性

The compound 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C19H25N5O2S

- Molecular Weight : 387.5 g/mol

- CAS Number : 1219903-38-4

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperazine and pyrimidine moieties is significant in modulating biological responses. These interactions often involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against bacterial strains.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related piperazine derivatives have demonstrated activity against various bacterial strains such as Bacillus cereus and Clostridium perfringens .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzylsulfonyl piperazine derivative | Bacillus cereus | 7 µg/mL |

| Benzylsulfonyl piperazine derivative | Clostridium perfringens | 13 µg/mL |

| Pyrimidine derivative | Staphylococcus aureus | 3.12 µg/mL |

Case Studies and Research Findings

A study published in the MDPI journal highlighted the antibacterial properties of pyrrole derivatives, which share structural similarities with our compound of interest. These derivatives exhibited significant antibacterial activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 µg/mL .

Moreover, a patent document (US8633206B2) discusses the synthesis and potential applications of pyrrolo[2,3-d]pyrimidine compounds, suggesting that modifications in the piperazine or sulfonamide groups can enhance bioactivity .

Neuropharmacological Potential

In addition to antimicrobial properties, compounds with similar structures have been investigated for neuropharmacological effects. Research indicates that benzamide derivatives can influence dopaminergic pathways, potentially offering therapeutic benefits in treating psychiatric disorders . The structural modifications in these compounds often correlate with enhanced activity against apomorphine-induced behaviors in animal models.

常见问题

Q. What are the optimal synthetic routes for 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Sulfonylation : Introducing the benzylsulfonyl group to the piperazine ring using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .

- Nucleophilic substitution : Coupling the pyrrolidine moiety to the pyrimidine ring via SNAr (nucleophilic aromatic substitution) at elevated temperatures (~80°C) in polar aprotic solvents like DMF .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating high-purity product (>95%) .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Provides definitive bond lengths, angles, and spatial arrangement (e.g., orthorhombic crystal system with unit cell parameters a = 21.3085 Å, b = 18.6249 Å, c = 7.48851 Å observed in structurally analogous compounds) .

- NMR spectroscopy : Key signals include:

Q. What preliminary assays are recommended to assess its biological activity?

- Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Cellular viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .

- Target engagement : Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for suspected receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

- Core modifications : Replace pyrrolidine with morpholine or piperidine to evaluate steric and electronic effects on target binding .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3, -NO2) to the benzylsulfonyl moiety to enhance metabolic stability .

- Bioisosteric replacement : Substitute the sulfonyl group with sulfonamide or carbonyl to modulate solubility and bioavailability .

- Data-driven optimization : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with IC50 values .

Q. What strategies resolve contradictions in reported biological activity across similar compounds?

- Batch variability analysis : Verify compound purity (>98%) via HPLC and LC-MS to rule out impurities as confounding factors .

- Assay standardization : Replicate conflicting studies under identical conditions (e.g., ATP concentration in kinase assays, serum content in cell culture) .

- Structural analogs comparison : Compare with compounds like 4-(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine to isolate substituent-specific effects .

Q. How can target identification be approached for this compound?

- Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with mass spectrometry .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes whose loss abrogates compound activity .

- Computational docking : Molecular dynamics simulations with potential targets (e.g., PI3Kγ, PDE4B) using AutoDock Vina or Schrödinger Suite .

Q. What methodologies improve the compound’s pharmacokinetic profile?

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfonyl group oxidation) and introduce deuterium or fluorine to block metabolism .

- Solubility enhancement : Formulate with cyclodextrins or nanocrystal technology to increase aqueous solubility (>50 µg/mL) .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction and adjust logD (<3) via substituent modification .

Q. How can synthetic yields be optimized without compromising purity?

- Flow chemistry : Continuous-flow reactors for sulfonylation steps to improve heat/mass transfer and reduce side reactions .

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³) to optimize temperature, solvent ratio, and catalyst loading .

- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。